2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine
Description
Historical Context of Benzimidazole-Triazole Hybrid Development
The integration of benzimidazole and triazole moieties into hybrid structures emerged from decades of research into heterocyclic chemistry. Triazoles were first described in 1885 by Bladin, who identified their three-nitrogen aromatic ring system. By the mid-20th century, triazole derivatives like fluconazole demonstrated antifungal properties through cytochrome P450 inhibition, establishing their medicinal relevance. Concurrently, benzimidazoles gained prominence for their antiparasitic and anticancer activities, attributed to their ability to intercalate DNA and inhibit microtubule assembly.
The strategic combination of these scaffolds began in the early 21st century, driven by the need for multi-target therapeutics. For instance, the 2023 synthesis of benzimidazole-triazole hybrids marked a milestone, with compounds such as 4b and 4h showing IC~50~ values of 4.56–7.34 μM against A549 lung carcinoma cells, outperforming doxorubicin. This hybridization approach leverages the complementary bioactivities of both rings, enabling enhanced binding to enzymatic targets like topoisomerase I and epidermal growth factor receptor (EGFR).
Significance in Medicinal Chemistry and Drug Discovery
Benzimidazole-triazole hybrids occupy a unique niche in drug discovery due to their dual pharmacophoric elements. The benzimidazole nucleus contributes planar aromaticity, facilitating DNA intercalation and protein binding, while the 1,2,4-triazole ring offers hydrogen-bonding capabilities and metabolic stability. These properties are critical for overcoming drug resistance, as evidenced by the efficacy of hybrid compounds against fluconazole-resistant Candida strains and doxorubicin-resistant cancer cells.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c10-8-11-5-12-15(8)9-13-6-3-1-2-4-7(6)14-9/h1-5H,(H,13,14)(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGAIPSUNFKDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C(=NC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . The triazole ring can be introduced through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents include hydrazine, aldehydes, ketones, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts such as acids or bases .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine involves its interaction with various molecular targets, including enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity, while the triazole ring can enhance binding affinity and specificity . These interactions can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
- 4-{2-[1-(1H-Benzoimidazol-2-ylmethyl)-1H-[1,2,3]triazol-4-yl]-ethyl}-1H-imidazol-2-ylamine dihydrochloride (): This compound shares the benzimidazole-triazole backbone but incorporates an additional imidazole ring and ethyl linker. The presence of a 1,2,3-triazole (vs. The dihydrochloride salt form enhances solubility compared to the free amine in the target compound.
Patented Benzoimidazole-Triazole Derivatives (): Examples 63 and 64 in feature trifluoromethyl (-CF₃) and pyridyloxy substituents. The -CF₃ group increases lipophilicity and metabolic stability, while the pyridyloxy moiety may enhance π-stacking interactions. In contrast, the target compound’s amine group offers hydrogen-bonding capability, which could improve target selectivity in biological systems.
Biological Activity
The compound 2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine is a hybrid structure that combines elements of benzimidazole and triazole, which are both recognized for their diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its antifungal, antimicrobial, and potential antiviral properties, supported by recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through a multi-step reaction involving the condensation of benzimidazole derivatives with triazole precursors. The synthesis often employs methods such as microwave irradiation to enhance yield and reduce reaction times .
Antifungal Activity
Recent studies have highlighted the antifungal potential of benzimidazole-triazole derivatives. In particular, compounds similar to this compound have shown significant activity against various fungal strains:
- Candida albicans
- Candida glabrata
- Candida krusei
- Candida parapsilopsis
In vitro testing has demonstrated that certain derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.97 μg/mL against C. glabrata, outperforming established antifungal agents like voriconazole . The presence of specific substituents on the benzimidazole and triazole rings significantly influences their antifungal efficacy.
Table 1: Antifungal Activity of Selected Benzimidazole-Triazole Derivatives
| Compound ID | Fungal Strain | MIC (μg/mL) | Notes |
|---|---|---|---|
| 6b | C. glabrata | 0.97 | Highest activity observed |
| 6i | C. albicans | 1.5 | Moderate activity |
| 6j | C. krusei | 2.0 | Comparable to existing treatments |
Antimicrobial Properties
Beyond antifungal activity, compounds like this compound have been studied for their antimicrobial properties . Research indicates that these hybrids possess significant activity against a range of bacterial pathogens due to their ability to inhibit bacterial growth effectively.
Table 2: Antimicrobial Activity Summary
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Pseudomonas aeruginosa | Limited |
The structural modifications in these compounds lead to enhanced binding affinity to bacterial enzymes or receptors, contributing to their antimicrobial efficacy.
Potential Antiviral Activity
Emerging research suggests that benzimidazole-triazole hybrids may also exhibit antiviral properties , particularly against RNA viruses such as SARS-CoV-2. The mechanism is thought to involve interference with viral replication processes through inhibition of key viral enzymes . However, further studies are required to elucidate the precise antiviral mechanisms and efficacy in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
